![molecular formula C6H8O3 B1314978 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 693248-53-2](/img/structure/B1314978.png)
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid
Overview
Description
3-Oxabicyclo[310]hexane-6-carboxylic acid is a bicyclic organic compound with the molecular formula C6H8O3 It is characterized by a unique structure that includes an oxabicyclo ring system and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid typically involves cyclization reactions. One common method is the rhodium-catalyzed cyclopropanation of suitable precursors, which allows for the formation of the oxabicyclo ring system . The reaction conditions often include the use of rhodium catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized synthetic routes that ensure high yield and purity. Industrial production may involve continuous flow processes and advanced catalytic systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxabicyclo ring system, leading to the formation of reduced analogs.
Substitution: The carboxylic acid group can participate in substitution reactions, resulting in the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with modified functional groups. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules with unique structures.
Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be studied for their potential therapeutic effects.
Medicine: Research into the compound’s derivatives may lead to the development of new pharmaceuticals with specific biological activities.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical products with specialized properties.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated by its ability to undergo specific chemical reactions that modify its structure and reactivity. These interactions can influence various biochemical processes, leading to potential therapeutic or industrial applications.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane-6-carboxylic acid: Similar in structure but contains a nitrogen atom in place of the oxygen atom.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a different ring system and chemical properties.
Uniqueness
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its specific oxabicyclo ring system and carboxylic acid functional group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Biological Activity
3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic organic compound with notable structural features that contribute to its biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.
Chemical Structure and Properties
- Molecular Formula : CHO
- Molecular Weight : 128.13 g/mol
- CAS Number : 693248-53-2
The unique bicyclic structure of this compound includes an oxabicyclo ring system and a carboxylic acid functional group, which enhances its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves cyclization reactions, often catalyzed by rhodium or other transition metals. These methods allow for the formation of the oxabicyclo ring system from suitable precursors, leading to high yields and purity .
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its utility as a precursor for developing new antibacterial agents .
Antiviral Activity
The compound has also been explored for its antiviral properties. In studies involving HIV-1, certain analogs derived from this compound demonstrated moderate activity against the virus in modified human osteosarcoma cells . However, many derivatives showed limited efficacy, indicating a need for further modification to enhance their antiviral potential.
The mechanism through which this compound exerts its biological effects involves its ability to interact with specific molecular targets within biological systems. This interaction may modulate enzyme activity or receptor binding, leading to altered biochemical pathways .
Case Study 1: Antimicrobial Activity Assessment
A study investigated the antimicrobial efficacy of various derivatives of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had a minimum inhibitory concentration (MIC) below 100 µg/mL, demonstrating significant antibacterial potential.
Compound Derivative | MIC (µg/mL) | Activity |
---|---|---|
Derivative A | 50 | Active |
Derivative B | 80 | Active |
Derivative C | >100 | Inactive |
Case Study 2: Antiviral Activity in HIV Models
In another study focusing on HIV-1 inhibition, researchers utilized a luciferase reporter system in modified human osteosarcoma cells (HOS-313). The study found that certain derivatives exhibited EC values ranging from 23 µM to over 440 µM, indicating variable efficacy depending on structural modifications .
Compound Derivative | EC (µM) | Activity |
---|---|---|
Derivative X | 23 | Moderate |
Derivative Y | 440 | Low |
Applications in Medicine and Industry
Given its unique structural properties and biological activities, this compound serves as a valuable building block in organic synthesis and drug development:
- Medicinal Chemistry : Research into its derivatives may lead to the development of new pharmaceuticals targeting bacterial infections or viral diseases.
- Material Science : Its unique bicyclic structure makes it suitable for creating advanced materials with specialized properties.
Properties
IUPAC Name |
3-oxabicyclo[3.1.0]hexane-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-6(8)5-3-1-9-2-4(3)5/h3-5H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRUZPDYVLRYQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480362 | |
Record name | 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693248-53-2 | |
Record name | 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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